molecular formula C8H6N6S B2673091 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 1513599-71-7

2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No. B2673091
CAS RN: 1513599-71-7
M. Wt: 218.24
InChI Key: VPVLSZPTHWOJGT-UHFFFAOYSA-N
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Description

“2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular structure of “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” is complex and involves multiple rings and functional groups. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

The chemical reactions involving “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” are complex and can involve multiple steps. The reactions often involve the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions for research on “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” and similar compounds are promising. There is a great interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These compounds are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVLSZPTHWOJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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